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molecular formula C9H8O2 B089673 2-(4-Methylphenyl)-2-oxoacetaldehyde CAS No. 1075-47-4

2-(4-Methylphenyl)-2-oxoacetaldehyde

Cat. No. B089673
M. Wt: 148.16 g/mol
InChI Key: NGKHHEDLAUNMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755514

Procedure details

The procedure of Example 1 was repeated, using 16 g (0.267 mol) of ethylenediamine, 32.0 g (0.216 mol) of 4-methylphenylglyoxal, 450 ml of ethanol and 13.2 g of potassium hydroxide, with the result that 11.0 g of the titled compound was obtained (yield: 30%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH:14]=O)=O)=[CH:8][CH:7]=1.[OH-].[K+]>C(O)C>[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:14]=[N:4][CH:1]=[CH:2][N:3]=2)=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)C=O
Step Three
Name
Quantity
13.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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